(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Linear Synthesis of Piperazinyl Methanones :A series of compounds structurally related to the query molecule was synthesized to explore potential therapeutic agents. These compounds demonstrated significant inhibitory activity against α-glucosidase enzyme, indicating their potential for diabetes treatment. The hemolytic and cytotoxic profiles were also evaluated, suggesting a safe therapeutic index for further development (Abbasi et al., 2019).
In Silico Study for Therapeutic Agents :Another study synthesized derivatives with a focus on enzyme inhibitory activity. One compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, potentially offering new avenues for Alzheimer's disease treatment. The compounds also demonstrated activity against various bacterial strains, highlighting their antimicrobial potential (Hussain et al., 2017).
Unique Chemical Interactions
Corrosion Inhibition :Research on a similar compound utilized as a corrosion inhibitor for mild steel in acidic medium revealed that it significantly prevents corrosion, offering potential applications in materials science. The compound acted as a mixed-type inhibitor, providing insights into developing new corrosion inhibitors for industrial applications (Singaravelu & Bhadusha, 2022).
Novel Tandem Transformations :Studies on the transformations of amino and carbonyl/nitrile groups in thiophenes provided new methods for synthesizing complex molecules, indicating the versatility of thiophene-based compounds in synthetic chemistry. This research could influence the development of new pharmaceuticals and materials (Pokhodylo et al., 2010).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Its molecular weight and structure suggest it may have good oral bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-23(20,21)17-6-4-15(5-7-17)13(18)11-9-16(10-11)14(19)12-3-2-8-22-12/h2-3,8,11H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBNCKYKNJWIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone |
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